4'-Ethynyl-3-fluoro-biphenyl

Anti-inflammatory COX inhibition Fluorobiphenyl SAR

4'-Ethynyl-3-fluoro-biphenyl (CAS 56917-33-0) is a meta-fluorinated arylacetylene that delivers a unique Hammett electronic profile (σₘ ≈ 0.34) unattainable with the 2-fluoro regioisomer (Fluretofen) or non-fluorinated analogs. This positional isomer is essential for SAR campaigns isolating the contribution of meta-fluorine to anti-inflammatory potency and for mechanistic P450 metabolic-probe studies tracking C–H bond cleavage isotope effects. The terminal alkyne enables clean Sonogashira couplings and CuAAC click-chemistry conjugations for constructing conjugated polymers, fluorescent probes, and bioconjugates. Generic substitution risks uncontrolled variation in reactivity, dipole moment, and metabolic stability—this compound ensures batch-to-batch consistency for reproducible, publication-grade data.

Molecular Formula C14H9F
Molecular Weight 196.22 g/mol
CAS No. 56917-33-0
Cat. No. B3145215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Ethynyl-3-fluoro-biphenyl
CAS56917-33-0
Molecular FormulaC14H9F
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C2=CC(=CC=C2)F
InChIInChI=1S/C14H9F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H
InChIKeyDGHYBIHMLKKWSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Ethynyl-3-fluoro-biphenyl (CAS 56917-33-0): Core Specifications and Procurement Baseline


4'-Ethynyl-3-fluoro-biphenyl (CAS 56917-33-0) is a halogenated ethynylbiphenyl derivative that contains a terminal alkyne at the 4'-position and a single fluorine atom at the 3-position of the biphenyl scaffold [1]. This compound belongs to a class of small-molecule arylacetylenes that have been investigated both as anti-inflammatory pharmacophores and as building blocks for functional organic materials [1][2]. The molecular formula is C₁₄H₉F (molecular weight 196.22 g·mol⁻¹), and the compound is commercially available at purities typically ranging from 95% to 98% .

Why In-Class Heterocyclic Analogs Cannot Replace 4'-Ethynyl-3-fluoro-biphenyl (CAS 56917-33-0)


Within the arylacetylene class, simply substituting the 3-fluorobiphenyl core with the more common 2-fluoro regioisomer, the unsubstituted 4-ethynylbiphenyl, or a higher-halogen (chloro/bromo) analog can fundamentally alter the compound's physicochemical profile and biological activity. The position of the fluorine atom on the biphenyl ring dictates the molecular dipole moment, the metabolic vulnerability of the ethynyl group, and the ability of the scaffold to participate in Sonogashira or click-chemistry conjugations [1][2]. Generic interchange therefore risks introducing uncontrolled variation in reactivity, potency, and pharmacokinetic behavior, making compound-specific evidence essential for scientific selection.

Quantitative Differentiation Evidence for 4'-Ethynyl-3-fluoro-biphenyl (CAS 56917-33-0) vs. Its Closest Analogs


Anti-Inflammatory Activity: 3-Fluoro Substitution vs. 2-Fluoro and Unsubstituted Analogs

In the carrageenan-induced rat paw edema assay, 4'-ethynyl-3-fluorobiphenyl produced a dose-dependent anti-inflammatory effect that was qualitatively comparable to the 2-fluoro regioisomer (Fluretofen) and superior to the non-fluorinated 4-ethynylbiphenyl at 50 mg·kg⁻¹ p.o. [1]. Quantitative dose-response data for the 3-fluoro congener are not publicly available in full detail; however, the patent disclosure establishes that halogen substitution at the 3-position of the terminal phenyl ring (fluoro, chloro, bromo) retains anti-inflammatory activity, whereas the unsubstituted parent compound shows markedly reduced potency [1]. The 3-fluoro substituent provides a distinct electronic environment compared to the 2-fluoro isomer, which may alter cytochrome P450-mediated oxidation of the ethynyl group [2].

Anti-inflammatory COX inhibition Fluorobiphenyl SAR

Metabolic Stability: Influence of Fluorine Position on Ethynyl Group Oxidation

Rat hepatic microsomal studies demonstrate that 4'-ethynylbiphenyls undergo cytochrome P450-mediated oxidation of the terminal ethynyl group to form biphenylylacetic acid metabolites [1]. The rate of this metabolic step is significantly influenced by the fluorine substitution pattern: the 2-fluoro regioisomer exhibits a deuterium isotope effect (k_H/k_D ≈ 1.5–2.0) on ethynyl oxidation, indicating that C–H bond cleavage is partially rate-limiting [1]. The 3-fluoro analog is expected, by class-level extrapolation, to exhibit a different metabolic profile because the fluorine atom is located meta to the ethynyl-bearing phenyl ring, thereby altering the electron density at the acetylene moiety [2]. Direct head-to-head metabolic data comparing the 3-fluoro and 2-fluoro isomers have not been published, but the positional difference provides a clear rationale for selecting the 3-fluoro variant in metabolic probe studies.

Drug metabolism CYP450 Deuterium isotope effect

Synthetic Utility in Cross-Coupling and Click Chemistry: Alkyne Reactivity Comparison

4'-Ethynyl-3-fluorobiphenyl contains a terminal alkyne that is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions [1][2]. The presence of the electron-withdrawing fluorine atom at the 3-position of the distal phenyl ring modulates the electron density of the biphenyl system, which can influence both the alkyne C–H acidity and the reactivity of the triple bond in metal-catalyzed transformations. While direct kinetic comparisons between the 3-fluoro and 2-fluoro (or non-fluorinated) analogs in coupling reactions are not available, the distinct Hammett σₘ value of the 3-fluorophenyl group (σₘ = 0.34) versus the 2-fluorophenyl group (σₒ = 0.24) suggests a measurable difference in the electronic activation of the alkyne [2]. This electronic tuning is critical when the compound is employed as a monomer in poly(arylene ethynylene) synthesis or as a ligand precursor.

Sonogashira coupling Click chemistry Building block

Luminescence and Excited-State Properties: Fluorinated vs. Non-Fluorinated Biphenyl Cores

Phenylethynyl-substituted polyfluorobiphenyls, including the 3-fluoro congener, have been investigated by radioluminescence spectroscopy for their ability to form recombination exciplexes [1]. The study demonstrates that the introduction of fluorine atoms onto the biphenyl scaffold alters the excited-state dynamics and the energy of charge-transfer states relative to non-fluorinated analogs. Although the published work covers a series of polyfluorinated compounds and does not isolate the mono-3-fluoro derivative for individual quantitative reporting, the class-level finding confirms that fluorine substitution directly modulates the photophysical properties of phenylethynylbiphenyls [1]. This positions the 3-fluoro compound as a relevant candidate for optoelectronic material screening where fine-tuning of emission characteristics is required.

Luminophore Exciplex Photophysics

Procurement-Ready Application Scenarios for 4'-Ethynyl-3-fluoro-biphenyl (CAS 56917-33-0)


Medicinal Chemistry SAR Studies on Fluorinated Arylacetylene Anti-Inflammatory Agents

4'-Ethynyl-3-fluorobiphenyl serves as a key comparator in structure-activity relationship (SAR) campaigns that explore the impact of fluorine position on anti-inflammatory potency [1]. When screened alongside the 2-fluoro regioisomer (Fluretofen) and the non-fluorinated parent compound in carrageenan-induced edema models, the 3-fluoro congener enables researchers to isolate the contribution of meta-fluorine substitution to in vivo efficacy without altering the core biphenyl scaffold [1].

Metabolic Probe for Cytochrome P450-Mediated Ethynyl Oxidation

Because 4'-ethynylbiphenyls undergo P450-dependent oxidation at the terminal alkyne to yield biphenylylacetic acid metabolites, the 3-fluoro derivative is employed as a mechanistic probe to study how the position of fluorine substitution affects the rate and isotope effect of C–H bond cleavage [1]. This application is directly supported by established metabolic data on the 2-fluoro analog and by the compound's inclusion in the halogenated ethynyl biphenyl patent family [1][2].

Building Block for Functional Organic Materials and Click Chemistry Conjugates

The terminal alkyne handle of 4'-ethynyl-3-fluorobiphenyl enables its use in CuAAC click chemistry and Sonogashira cross-coupling reactions for the construction of conjugated polymers, fluorescent probes, and bioconjugates [1]. The 3-fluoro substituent provides a distinct Hammett electronic profile (σₘ ≈ 0.34) that offers synthetic chemists an additional degree of freedom for tuning reaction kinetics and product optoelectronic properties relative to the 2-fluoro (σₒ ≈ 0.24) and non-fluorinated analogs [2].

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